molecular formula C10H7ClFNS B1488762 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole CAS No. 1188168-84-4

2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole

Cat. No.: B1488762
CAS No.: 1188168-84-4
M. Wt: 227.69 g/mol
InChI Key: RUIKHWZBAYPUIB-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a multifunctional thiazole core, a privileged scaffold in medicinal chemistry that is present in numerous FDA-approved drugs and bioactive molecules due to its versatile pharmacological profile . The strategic incorporation of a chloro group at the 2-position and a 4-fluorophenyl ring at the 4-position makes this derivative a particularly valuable building block for the synthesis of more complex, targeted hybrid molecules . The primary research application of this compound lies in the design and development of novel therapeutic agents. The 2-chloro substituent serves as an excellent leaving group, facilitating straightforward nucleophilic substitution reactions, including palladium-catalyzed cross-couplings, to create diverse libraries of thiazole-linked hybrids . Such hybrids have demonstrated a broad spectrum of biological activities in scientific literature, including potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents . The specific presence of the 4-fluorophenyl group is a common bioisostere in drug design, which can influence the molecule's lipophilicity, metabolic stability, and its ability to bind to macromolecular targets . The methyl group at the 5-position can further fine-tune the compound's physicochemical properties and potentially enhance binding affinity through interactions with hydrophobic regions of target proteins . Researchers can utilize this intermediate in robust synthetic methodologies, such as further functionalization via the Hantzsch thiazole synthesis paradigm or as a precursor in metal-catalyzed coupling reactions to generate novel compounds for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes only by trained laboratory personnel. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNS/c1-6-9(13-10(11)14-6)7-2-4-8(12)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIKHWZBAYPUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188168-84-4
Record name 2-chloro-4-(4-fluorophenyl)-5-methylthiazole
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Preparation Methods

Cyclization Using Halogenated Ketones and Thioformamide

One classical approach involves reacting a halogenated ketone or aldehyde bearing the 4-(4-fluorophenyl) and 5-methyl substituents with thioformamide under acidic conditions. This reaction forms the thiazole ring with the chlorine atom introduced at position 2 by employing a halogenated precursor or by chlorination during synthesis.

  • Reaction Conditions: Typically, the reaction is conducted in the presence of 85% phosphoric acid at elevated temperatures (95–100°C) for about 1.5 hours.
  • Isolation: Upon completion, the reaction mixture is cooled and poured into water to precipitate the thiazole derivative, which is then filtered, washed, and dried under vacuum.
  • Yields: Yields reported for similar 2-chloro-5-methyl-thiazole derivatives range from 60–75% depending on purity and reaction optimization.

Microwave-Assisted Green Synthesis

A modern and environmentally friendly method reported for related 4-(4-fluorophenyl)-5-methyl-1,3-thiazole derivatives (specifically the 2-amine analog) utilizes microwave irradiation to accelerate the cyclization process. This method offers:

  • Advantages: Reduced reaction times, lower solvent usage, and enhanced yields.
  • Procedure: The starting materials (appropriate halogenated ketones and sulfur/nitrogen sources) are subjected to microwave irradiation under controlled conditions.
  • Outcome: The target compound is obtained with confirmed structure via single crystal X-ray diffraction and other spectroscopic methods.

While this method is reported for the 2-amine derivative, it provides a framework adaptable for the 2-chloro analog by substituting the amine source with a chlorinating agent or using halogenated precursors.

Halogenation of 4-(4-fluorophenyl)-5-methyl-1,3-thiazole Precursors

Another approach involves first synthesizing the 4-(4-fluorophenyl)-5-methyl-1,3-thiazole without substitution at position 2, followed by selective chlorination:

  • Chlorinating Agents: Phosphoryl chloride (POCl₃) or other chlorinating reagents are used to introduce chlorine at position 2.
  • Reaction Conditions: Heating in chlorobenzene with POCl₃ at 125–130°C until hydrogen chloride evolution ceases (approximately 2 hours).
  • Purification: The reaction mixture is quenched with ice, neutralized, and the product purified by extraction and vacuum distillation.
  • Yields: Chlorination yields can reach approximately 70–75% with high purity.

Reaction Scheme Summary and Data Table

Method Starting Materials Conditions Yield (%) Notes
Cyclization with halogenated ketone + thioformamide 3-thiocyanato-5-chloro-2-pentanone, phosphoric acid 95–100°C, 1.5 h, acidic medium 60–75 Direct ring closure with Cl at position 2
Microwave-assisted green synthesis Halogenated ketone, sulfur/nitrogen source Microwave irradiation, solvent-free Not specified (high) Environmentally friendly, fast reaction
Chlorination of 2-unsubstituted thiazole 4-(4-fluorophenyl)-5-methyl-1,3-thiazole POCl₃ in chlorobenzene, 125–130°C 70–75 Post-synthetic introduction of Cl

Research Findings and Analytical Confirmation

  • Structural Confirmation: Single crystal X-ray diffraction has been used to confirm the structure of related thiazole derivatives, ensuring the correct substitution pattern.
  • Spectroscopic Analysis: NMR (¹H, ¹³C), IR, and mass spectrometry confirm the presence of the 2-chloro substituent and the 4-(4-fluorophenyl) and 5-methyl groups.
  • Yield Optimization: Reaction parameters such as temperature, solvent, and reaction time critically influence the yield and purity of the product.
  • Green Chemistry Advances: Microwave-assisted synthesis reduces reaction times and environmental impact, offering a promising alternative to classical methods.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole, including 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell lysis and death. Studies have shown minimum inhibitory concentrations (MICs) that are competitive with standard antibiotics .

Anticancer Activity

The anticancer potential of 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole has been evaluated against various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, with IC50 values indicating potent cytotoxicity. For instance, modifications to its structure have been shown to enhance its activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

Study on Thiazole Derivatives

A comprehensive study synthesized a series of thiazole derivatives, including 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole. The results indicated that structural modifications significantly influenced cytotoxicity against cancer cells. Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced activity .

Antibacterial Testing

A comparative analysis on various thiazole derivatives revealed that 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted that the compound's MIC values were lower than those of standard antibiotics, showcasing its potential as a therapeutic agent in treating bacterial infections .

Data Tables

Compound Biological Activity IC50 (µg/mL) MIC (µg/mL)
2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazoleAnticancer (MCF-7)10.10-
2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazoleAnticancer (HepG2)5.36-
2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazoleAntibacterial (E. coli)-50
2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazoleAntibacterial (S. aureus)-25

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Isostructural Halogen Derivatives

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-analogue) exhibit isostructurality despite differing halogen substituents (Cl vs. Br). Both crystallize in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit.

Table 1: Crystallographic Parameters of Halogenated Analogues

Compound Halogen (X) Space Group Molecules/Asymmetric Unit Key Structural Feature
Compound 4 Cl $ P\bar{1} $ 2 Planar core, perpendicular fluorophenyl
Compound 5 Br $ P\bar{1} $ 2 Similar to 4, adjusted packing for Br size
Target Compound F - - Hypothesized similar planarity

Substituent Position and Conformational Effects

The compound WIGQIO (2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole) shares a chlorophenyl group but differs in substitution pattern. Its crystal structure shows a dihedral angle of 84.3° between the thiazole and pyrazolyl rings, indicating non-planar conformation . In contrast, the target compound’s fluorophenyl group may adopt a perpendicular orientation relative to the thiazole plane, influencing π-π stacking and intermolecular interactions .

Electronic and Functional Group Comparisons

Fluorinated vs. Chlorinated Analogues

Replacing chlorine with fluorine (e.g., 4-(4-fluorophenyl) in the target compound vs. 4-(4-chlorophenyl) in Compound 4) alters electronic properties. Chlorine, being larger, may improve lipophilicity but reduce hydrogen-bonding capacity .

Table 2: Substituent Effects on Key Properties

Substituent Size (Å) Electronegativity Lipophilicity (ClogP) Biological Impact
-F 1.47 4.0 +0.14 Enhanced metabolic stability, membrane permeability
-Cl 1.79 3.0 +0.71 Increased lipophilicity, potential toxicity

Trifluoromethyl and Difluoromethyl Derivatives

The compound 2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole (Ref # 54-PC520277) introduces a difluoromethyl group, which significantly increases electron-withdrawing effects and thermal stability compared to the target compound’s methyl group. Such modifications are leveraged in agrochemicals for enhanced pesticidal activity .

Table 3: Antimicrobial Activity of Selected Analogues

Compound Substituent MIC (μg/mL) * Target Pathogens
Compound 4 4-chlorophenyl 12.5 S. aureus, E. coli
Target Compound 4-fluorophenyl Pending Hypothesized similar range
IDOMOF 4-bromophenyl 25.0 C. albicans

*MIC: Minimum Inhibitory Concentration

Biological Activity

2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Anticancer Activity

Research has shown that 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2).

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound using the MTT assay. The results indicated an IC50 value of approximately 10.10 µg/mL against MCF-7 cells, showcasing its potential as an anticancer agent compared to standard drugs like 5-Fluorouracil (5-FU) .

CompoundCell LineIC50 (µg/mL)Reference
2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazoleMCF-710.10
5-FluorouracilMCF-76.51
Compound 4iMCF-72.32

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Various studies have assessed its effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Evaluation

In one study, the minimum inhibitory concentration (MIC) was determined for several derivatives of thiazole, including the target compound. The results indicated promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundPathogenMIC (µg/mL)Reference
2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazoleE. coli50
Compound 27aS. aureus20
Compound 11dA549 cells62.5

The biological activity of 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways in cancer cells. The presence of electron-withdrawing groups enhances its lipophilicity, facilitating better membrane penetration and increased bioavailability.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves heterogenous catalytic reactions. For example, reacting substituted chlorobenzoyl chlorides with intermediates (e.g., tetrazole derivatives) in PEG-400 medium at 70–80°C using Bleaching Earth Clay (pH 12.5) as a catalyst. Yield optimization requires adjusting reaction time (monitored via TLC), stoichiometric ratios of reagents, and solvent polarity. Post-reaction purification via recrystallization in aqueous acetic acid enhances purity .
  • Key Variables :
  • Catalyst loading (10 wt% typical).
  • Temperature control (±5°C precision).
  • Solvent selection (polar aprotic solvents improve solubility of aromatic intermediates).

Q. Which spectroscopic techniques are most effective for characterizing 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole protons at δ 2.5–3.0 ppm). 13^{13}C NMR confirms carbonyl and aromatic carbons .
  • IR : Key peaks include C-Cl stretch (~750 cm1^{-1}), C-F stretch (~1220 cm1^{-1}), and thiazole ring vibrations (~1600 cm1^{-1}) .
  • HRMS : Validates molecular ion ([M+H]+^+) with <2 ppm mass accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example, a study resolved dihedral angles between the thiazole and fluorophenyl rings (85–90°) using SHELX-97, with R-factor convergence to <0.04. Discrepancies arise from torsional flexibility; validate via Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···Cl contacts) .
  • Data Interpretation :
  • Compare thermal displacement parameters (Ueq_{eq}) to identify static vs. dynamic disorder.
  • Validate against DFT-optimized geometries for gas-phase vs. solid-state conformers .

Q. What strategies mitigate challenges in structure-activity relationship (SAR) studies for thiazole derivatives with similar substituents?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace the 4-fluorophenyl group with 4-chlorophenyl or sulfonyl groups to modulate lipophilicity (logP) and binding affinity .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to correlate substituent positions with biological activity. For example, methyl at C5 enhances membrane permeability, while chloro at C2 influences target selectivity .
    • Case Study :
CompoundStructural VariationActivity (IC50_{50})
2-Chloro-4-(4-F-Ph)-5-MeBaseline1.2 µM
2-Bromo-4-(4-Cl-Ph)-5-MeIncreased halogen size0.8 µM
2-Cl-4-(SO2_2Ph)-5-MeEnhanced polarity3.5 µM
Data adapted from analogs in .

Q. How do solvent effects and protonation states impact NMR chemical shift assignments for this compound?

  • Methodological Answer :
  • Solvent Effects : Deuterated DMSO induces downfield shifts for NH protons (δ 10–12 ppm) due to hydrogen bonding. Compare with CDCl3_3 for apolar environments .
  • pH-Dependent Shifts : Protonation of the thiazole nitrogen (pKa ~3.5) alters ring current effects, shifting adjacent protons by ±0.3 ppm. Use pH titrations with 1^1H NMR to track equilibria .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole?

  • Methodological Answer : Discrepancies arise from polymorphism or impurities. For example:
  • High-Purity Samples : Recrystallized from ethanol yield mp 148–150°C.
  • Contaminated Batches : Unpurified samples (e.g., residual PEG-400) depress mp to 135–140°C .
  • Validation : Use DSC to identify polymorphic transitions and HPLC (C18 column, MeCN/H2_2O gradient) to quantify purity (>98% required for reliable mp) .

Experimental Design Considerations

Q. What computational methods predict the reactivity of 2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices (Gaussian 16, B3LYP/6-311+G(d,p)) to identify electrophilic sites (C2-Cl has highest ff^-).
  • Kinetic Studies : Monitor SNAr reactions with amines (e.g., benzylamine) in DMF at 60°C, using 19^{19}F NMR to track fluoride displacement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole

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